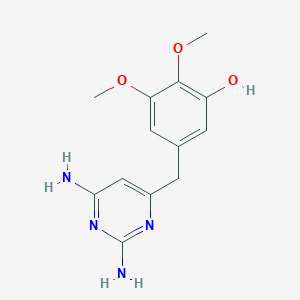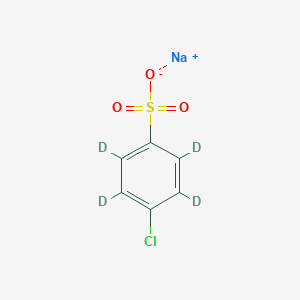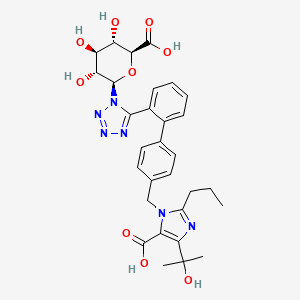![molecular formula C4H6ClNO3 B13861427 2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
2-[Carbonochloridoyl(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Carbonochloridoyl(methyl)amino]acetic acid is an organic compound that features a carbonyl chloride group attached to a methylamino group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carbonochloridoyl(methyl)amino]acetic acid typically involves the reaction of methylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent side reactions. The reaction proceeds as follows:
CH3NH2+ClCH2COCl→CH3NHCOCH2Cl
The product is then hydrolyzed to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Carbonochloridoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Carbonochloridoyl(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[Carbonochloridoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Chlorocarbonyl(methyl)amino]propanoic acid
- 2-[Chlorocarbonyl(ethyl)amino]acetic acid
- 2-[Chlorocarbonyl(methyl)amino]butanoic acid
Uniqueness
2-[Carbonochloridoyl(methyl)amino]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C4H6ClNO3 |
|---|---|
Peso molecular |
151.55 g/mol |
Nombre IUPAC |
2-[carbonochloridoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H6ClNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8) |
Clave InChI |
XQUIWZKUKZLXBH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
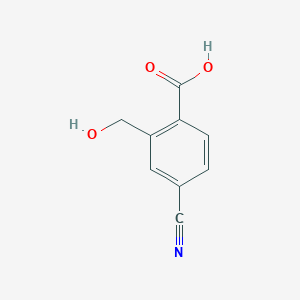
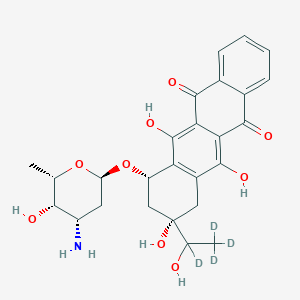
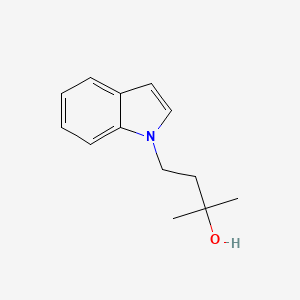

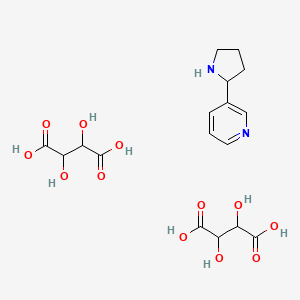
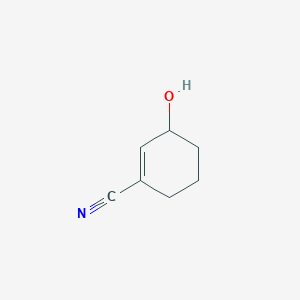
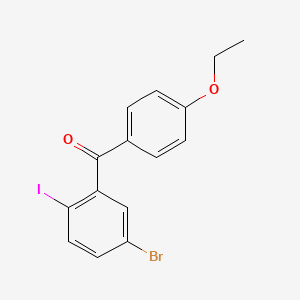
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
